1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Description
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic urea derivative characterized by a 3-methoxyphenyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. Urea derivatives are widely studied for their diverse biological activities, including antifungal, antiviral, and enzyme-inhibitory properties. The meta-methoxy substituent on the phenyl ring may influence electronic and steric interactions, while the trifluoromethyl and hydroxyl groups in the propyl chain could enhance metabolic stability and target binding .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-25-14-9-5-8-13(10-14)22-15(23)21-11-16(24,17(18,19)20)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQXSRWZNUUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-methoxyaniline with an appropriate isocyanate to form an intermediate.
Addition of Trifluoro-Hydroxy-Phenylpropyl Group: The intermediate is then reacted with a trifluoro-hydroxy-phenylpropyl halide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The trifluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C₁₇H₁₆F₃N₂O₃.
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3-methoxyphenyl group (meta-substituted) contrasts with 4-cyanophenyl in compound 6l (para-substituted). The trifluoromethyl group in the target compound is absent in simpler urea derivatives like 6l but is present in Letermovir, where it enhances lipophilicity and resistance to metabolic degradation .
Biological Activity :
- Fluconazole-based compounds (e.g., 8g) in feature thiadiazole-thio linkers and triazole groups , which are critical for antifungal activity. The target compound lacks these moieties, suggesting a different mechanism of action or target .
- Letermovir’s quinazoline core and piperazine linker distinguish it from the target compound, underscoring its specialization in CMV prophylaxis via viral terminase inhibition .
Physicochemical Properties :
- The target compound’s hydroxyl group in the propyl chain may improve solubility compared to fully fluorinated analogs (e.g., 6m in ), though its trifluoromethyl group could counterbalance this by increasing hydrophobicity .
- Letermovir’s higher molecular weight (572.55 vs. ~388.3) reflects its complex polycyclic structure, which likely reduces water solubility compared to simpler urea derivatives .
Key Points:
- High-yield urea derivatives (e.g., 6l at 83%) in suggest that electron-withdrawing groups (e.g., cyano) on the phenyl ring may stabilize intermediates during coupling reactions .
Biological Activity
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18F3N2O3
- Molecular Weight : 358.32 g/mol
The presence of trifluoromethyl and methoxy groups in its structure suggests potential interactions with biological targets, influencing its solubility and bioactivity.
Anticancer Activity
Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on related urea derivatives demonstrated IC50 values ranging from 10 to 50 µM against MCF-7 breast cancer cells, indicating moderate to potent activity .
Enzyme Inhibition
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea may interact with key enzymes involved in metabolic pathways. Urea derivatives have been reported to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
Research Findings :
- AChE Inhibition : Compounds with similar structural features showed AChE inhibition with IC50 values ranging from 0.1 to 0.5 µM .
- Mechanism : Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, potentially leading to enhanced therapeutic effects in conditions like Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining efficacy and safety.
| Parameter | Value |
|---|---|
| LogP | 1.015 |
| Solubility | Moderate |
| Half-life | TBD |
Toxicity Profile
Toxicological assessments are crucial for any new drug candidate. Preliminary studies on related compounds indicate low toxicity at therapeutic doses; however, comprehensive toxicity profiling is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
